(2-Methylpropyl)hydrazine dihydrochloride

Description

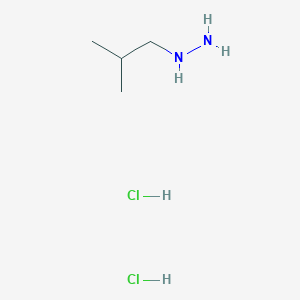

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-methylpropylhydrazine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2.2ClH/c1-4(2)3-6-5;;/h4,6H,3,5H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPLCYHBEYXAIBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H14Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

443141-96-6 | |

| Record name | (2-methylpropyl)hydrazine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations of Reactions Involving 2 Methylpropyl Hydrazine Dihydrochloride and Analogues

Reaction Pathways for Hydrazone Formation

Hydrazone formation is a cornerstone reaction of hydrazine (B178648) derivatives, providing a pathway to a wide array of heterocyclic compounds and serving as a key intermediate in reactions like the Wolff-Kishner reduction. The general pathway involves the condensation of a hydrazine with a carbonyl compound, such as an aldehyde or a ketone, resulting in the formation of a C=N double bond.

The reaction of (2-Methylpropyl)hydrazine with aldehydes or ketones to form a hydrazone is a classic example of a nucleophilic addition-elimination reaction, often referred to as a condensation reaction because it typically eliminates a molecule of water. The mechanism is generally acid-catalyzed, which serves to activate the carbonyl group toward nucleophilic attack.

The process begins with the protonation of the carbonyl oxygen by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. Subsequently, one of the nitrogen atoms of (2-Methylpropyl)hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon. This addition step forms a tetrahedral intermediate known as a carbinolamine or hemiaminal. nih.govpearson.comlibretexts.orglibretexts.org This intermediate is unstable and, following a series of proton transfer steps, undergoes elimination of a water molecule to form the stable C=N double bond of the hydrazone. The rate-limiting step at neutral pH is typically the breakdown of this tetrahedral intermediate to expel water. nih.gov

A key mechanistic consideration for unsymmetrical hydrazines like (2-Methylpropyl)hydrazine is regioselectivity. The molecule possesses two nitrogen atoms that can potentially act as the initial nucleophile: the N1 nitrogen, which is substituted with the isobutyl group, and the terminal, unsubstituted N2 nitrogen of the -NH₂ group.

The outcome of the condensation reaction is governed by a combination of electronic and steric effects. imist.manih.gov

Electronic Effects : The isobutyl group is an electron-donating group (+I effect), which increases the electron density on the N1 nitrogen it is attached to. However, studies on alkylhydrazines have shown that alkyl groups increase the reactivity (nucleophilicity) of the α-position (N1) while decreasing the reactivity of the β-position (N2). nih.govfigshare.comresearchgate.net

Steric Effects : The bulky isobutyl group presents significant steric hindrance around the N1 nitrogen, making it more difficult for this nitrogen to approach and attack the carbonyl carbon, especially if the carbonyl compound itself is sterically hindered. nih.govnih.gov

Generally, for monosubstituted alkylhydrazines, the nucleophilic attack predominantly occurs via the terminal, less sterically hindered -NH₂ group (N2). researchgate.net This leads to the formation of the corresponding N'-substituted hydrazone as the major product. The attack at the more hindered N1 nitrogen, while electronically favored to a degree, is sterically disfavored and results in the minor product.

Table 1: Illustrative Regioselectivity in the Reaction of (2-Methylpropyl)hydrazine with a Ketone (e.g., Acetone) This table presents hypothetical product ratios based on established principles of steric and electronic effects for illustrative purposes.

| Attacking Nitrogen | Intermediate Carbinolamine | Resulting Hydrazone Product | Steric Hindrance | Electronic Influence | Expected Outcome |

| N2 (-NH₂) (Path A) | (CH₃)₂C(OH)-NH-NH-CH₂CH(CH₃)₂ | (CH₃)₂C=N-NH-CH₂CH(CH₃)₂ | Low | Less influenced by +I effect | Major Product |

| N1 (-NHR) (Path B) | (CH₃)₂C(OH)-N(NH₂)-CH₂CH(CH₃)₂ | (CH₃)₂C=N(NH₂)-CH₂CH(CH₃)₂ | High | Influenced by +I effect | Minor Product |

C-N Bond Formation in Hydrazine Derivatization

Beyond hydrazone formation, (2-Methylpropyl)hydrazine can participate in various other C-N bond-forming reactions to create more complex hydrazine derivatives. These reactions typically involve the hydrazine acting as a nucleophile to attack an electrophilic carbon center.

One such pathway is the N-alkylation of the hydrazine moiety. For instance, direct reductive alkylation can be achieved by reacting the hydrazine with a carbonyl compound in the presence of a reducing agent like α-picoline-borane. organic-chemistry.org This one-pot method avoids the isolation of the hydrazone intermediate and can be used to synthesize N,N'-disubstituted or N,N,N'-trisubstituted hydrazines, depending on the stoichiometry and reaction conditions.

Palladium-catalyzed reactions, such as allylic substitutions, also provide a route for C-N bond formation. In these transformations, an arylhydrazine can act as a nucleophile, attacking an allyl acetate in the presence of a palladium catalyst to form N,N-disubstituted hydrazines with high regioselectivity. organic-chemistry.org While these examples often use arylhydrazines, the principles can be extended to alkylhydrazines like (2-Methylpropyl)hydrazine, where the nucleophilicity of the nitrogen atoms drives the reaction.

Role as Nucleophiles in Organic Transformations

The nucleophilic character of hydrazines is fundamental to their reactivity. Hydrazines are generally considered to be enhanced nucleophiles compared to amines of similar basicity. This phenomenon is known as the alpha-effect , which describes the increased nucleophilicity of an atom due to the presence of an adjacent atom (alpha) bearing a lone pair of electrons. wikipedia.org In hydrazine, the lone pair on one nitrogen atom is thought to stabilize the transition state of the nucleophilic attack by the other nitrogen, thereby increasing its reactivity. wikipedia.org

For (2-Methylpropyl)hydrazine, the nucleophilicity of the two nitrogen atoms is different.

N2 (the -NH₂ group) : This nitrogen benefits from the alpha-effect and is less sterically hindered, making it a potent nucleophile.

N1 (the -NHR group) : This nitrogen is also nucleophilic. The electron-donating isobutyl group increases its basicity and intrinsic nucleophilicity. However, this is counteracted by significant steric hindrance.

Kinetic studies on the reactions of various amines and hydrazines have quantitatively measured their nucleophilicity using the Mayr nucleophilicity parameter (N). nih.govfigshare.comresearchgate.net These studies confirm that while hydrazine is significantly more nucleophilic than ammonia, alkyl substitution modulates this reactivity. nih.gov Methyl substitution on one nitrogen increases its reactivity while decreasing the reactivity of the adjacent nitrogen atom. nih.govfigshare.comresearchgate.net

Table 2: Comparison of Mayr Nucleophilicity Parameters (N) in Acetonitrile This table includes established literature values for representative compounds to illustrate the relative nucleophilicity. A specific value for (2-Methylpropyl)hydrazine is not available but can be inferred to be in the range of other alkylhydrazines.

| Nucleophile | Mayr Parameter (N) | sN Parameter | Comments |

| Ammonia (NH₃) | 11.39 | 1.05 | Baseline primary amine. |

| Methylamine (CH₃NH₂) | 14.93 | 0.94 | Increased nucleophilicity due to +I effect. |

| Hydrazine (H₂NNH₂) | 16.45 | 0.81 | Significantly more nucleophilic than ammonia (alpha-effect). nih.gov |

| Methylhydrazine (CH₃NHNH₂) | 16.30 (at NH₂) | 0.88 | High nucleophilicity at the terminal nitrogen. nih.gov |

| (2-Methylpropyl)hydrazine | Est. 16-17 (at NH₂) | Est. ~0.9 | Expected to be a strong nucleophile, similar to methylhydrazine, with the primary site of attack being the terminal NH₂ group. |

Reductive Capabilities in Organic Chemical Synthesis

Hydrazine and its derivatives are well-known reducing agents in organic synthesis, most famously in the Wolff-Kishner reduction. pearson.com This reaction provides a powerful method for the deoxygenation of aldehydes and ketones to their corresponding alkanes under basic conditions.

The reaction proceeds in two main stages:

Hydrazone Formation : The initial step is the condensation of the carbonyl compound with a hydrazine, such as (2-Methylpropyl)hydrazine, to form the corresponding hydrazone, as detailed in section 3.1.1.

Base-Catalyzed Reduction : The formed hydrazone is then treated with a strong base (e.g., potassium hydroxide or potassium tert-butoxide) at high temperatures. libretexts.orglibretexts.org

The mechanism of the reduction step involves the deprotonation of the terminal nitrogen of the hydrazone by the strong base to form a hydrazone anion. This anion has a resonance structure that places the negative charge on the carbon atom. libretexts.orglibretexts.org Protonation of this carbanion by a proton source (typically the solvent, like ethylene glycol) leads to a diimide intermediate. A second deprotonation at the nitrogen, followed by the irreversible, thermodynamically favorable elimination of dinitrogen gas (N₂), generates a new carbanion. This final carbanion is then protonated by the solvent to yield the final alkane product. pearson.comlibretexts.orglibretexts.org The use of (2-Methylpropyl)hydrazine in this reaction would ultimately lead to the formation of (2-methylpropyl)amine as a byproduct alongside the reduced alkane and nitrogen gas.

Beyond the Wolff-Kishner reaction, the N-N bond in hydrazine derivatives can also undergo reductive cleavage under different conditions, for example, using sodium in liquid ammonia or catalytic hydrogenation, to yield two separate amine molecules. sci-hub.sersc.org This provides a synthetic route to primary amines from hydrazine-derived intermediates.

Derivatization Strategies and Synthetic Utility of 2 Methylpropyl Hydrazine Dihydrochloride Skeletons

Synthesis of Substituted Hydrazides

Substituted hydrazides are key intermediates in the synthesis of many heterocyclic systems. The formation of these compounds from (2-Methylpropyl)hydrazine dihydrochloride (B599025) typically involves its reaction with various acylating agents. The dihydrochloride salt is usually neutralized in situ using a base to liberate the free hydrazine (B178648) for reaction.

The most common methods for the synthesis of N'-(2-methylpropyl) substituted hydrazides involve the reaction of (2-Methylpropyl)hydrazine with carboxylic acid derivatives such as esters or acyl chlorides. mdpi.comresearchgate.net For instance, the reaction with an ester, often in the presence of an alcohol as a solvent, proceeds via nucleophilic acyl substitution to yield the corresponding hydrazide and an alcohol byproduct. nih.gov Similarly, acyl chlorides react readily with the hydrazine, usually in the presence of a base to scavenge the generated hydrochloric acid, to form the desired hydrazide. researchgate.net

Activated amides can also be employed as acylating agents to produce hydrazides under transition-metal-free conditions. organic-chemistry.org These reactions highlight the utility of the (2-methylpropyl)hydrazine skeleton in creating a library of substituted hydrazides, which are crucial precursors for the synthesis of more complex molecules.

Table 1: General Methods for the Synthesis of Substituted Hydrazides

| Acylating Agent | General Reaction Conditions | Product |

| Ester (R-COOR') | (2-Methylpropyl)hydrazine, Alcohol, Heat | N'-(2-Methylpropyl)acylhydrazide |

| Acyl Chloride (R-COCl) | (2-Methylpropyl)hydrazine, Base (e.g., Pyridine, Triethylamine), Inert Solvent | N'-(2-Methylpropyl)acylhydrazide |

| Activated Amide | (2-Methylpropyl)hydrazine, Aqueous environment | N'-(2-Methylpropyl)acylhydrazide |

Cyclization Reactions to Form Heterocyclic Compounds

The substituted hydrazides derived from (2-Methylpropyl)hydrazine dihydrochloride are pivotal in the construction of various heterocyclic rings. The presence of the N-N bond and the functionalized acyl group allows for intramolecular cyclization reactions, often acid- or base-catalyzed, to yield stable aromatic heterocyclic systems.

Pyrazolones are a class of five-membered heterocyclic compounds with significant biological activities. The synthesis of pyrazolones bearing a 2-methylpropyl substituent can be achieved through the cyclocondensation of (2-Methylpropyl)hydrazine with β-ketoesters, such as ethyl acetoacetate. nih.govjmchemsci.com The reaction is typically carried out in a suitable solvent like ethanol and may be catalyzed by a few drops of a weak acid like glacial acetic acid. nih.gov The initial step involves the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to afford the final pyrazolone product. researchgate.net

Table 2: Synthesis of (2-Methylpropyl)pyrazolone

| Reactant 1 | Reactant 2 | Catalyst | Product |

| (2-Methylpropyl)hydrazine | Ethyl acetoacetate | Glacial Acetic Acid | 1-(2-Methylpropyl)-3-methyl-1H-pyrazol-5(4H)-one |

The 1,3,4-oxadiazole and 1,3,4-thiadiazole cores are present in numerous pharmacologically active compounds. rsc.org The synthesis of these heterocycles from the (2-Methylpropyl)hydrazine skeleton commences with the formation of an N'-substituted acylhydrazide, as described in section 4.1.

For the synthesis of 1,3,4-oxadiazoles, the acylhydrazide can undergo cyclodehydration with a second carboxylic acid or its derivative. nih.gov A common method involves the reaction of the acylhydrazide with an acid chloride or anhydride, followed by cyclization using a dehydrating agent such as phosphorus oxychloride or polyphosphoric acid. nih.govresearchgate.net Alternatively, oxidative cyclization of acylhydrazones, formed from the condensation of the hydrazide with an aldehyde, can also yield 1,3,4-oxadiazoles. nih.gov

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles can be achieved by reacting N-acylbenzotriazoles with acylhydrazides in the presence of triphenylphosphine and trichloroisocyanuric acid. organic-chemistry.org

For the formation of 1,3,4-thiadiazoles, the N'-(2-methylpropyl)acylhydrazide is typically converted to a thiosemicarbazide intermediate by reaction with an isothiocyanate. researchgate.net This intermediate can then be cyclized under acidic conditions (e.g., concentrated sulfuric acid) to yield the 2-amino-1,3,4-thiadiazole derivative. chemmethod.comchemmethod.com Another approach involves the reaction of the acylhydrazide with carbon disulfide in the presence of a base, followed by treatment with an alkylating agent and subsequent cyclization. Thionation of N,N'-diacylhydrazines using reagents like Lawesson's reagent is also a viable method for obtaining 1,3,4-thiadiazoles. organic-chemistry.org A direct coupling of acyl hydrazines with primary nitroalkanes mediated by elemental sulfur and sodium sulfide has also been reported for the synthesis of multi-functionalized 1,3,4-thiadiazoles. nih.gov

The 1,2,4-triazole ring is a key structural motif in many pharmaceuticals. Several synthetic routes are available to construct this heterocycle using (2-Methylpropyl)hydrazine as a starting material. One of the most straightforward methods is the Pellizzari reaction, which involves the condensation of an acylhydrazide with an amide, such as formamide, often under microwave irradiation. organic-chemistry.orgscispace.com

Another common approach is the Einhorn-Brunner reaction, which involves the condensation of a hydrazine with diacylamines in the presence of a weak acid. scispace.comtijer.org Furthermore, the reaction of (2-Methylpropyl)hydrazine hydrochloride with amidine hydrochlorides can efficiently generate 1,5-disubstituted-1,2,4-triazoles under mild conditions. organic-chemistry.orgorganic-chemistry.org The reaction of N-acyl-N'-substituted hydrazines can also lead to the formation of 1,2,4-triazole derivatives. researchgate.net

Indazoles are bicyclic heterocyclic compounds composed of a benzene ring fused to a pyrazole (B372694) ring. A practical synthesis of indazoles involves the condensation of a hydrazine with an ortho-halo-substituted benzaldehyde, such as an o-fluorobenzaldehyde. nih.gov In this reaction, (2-Methylpropyl)hydrazine would act as the dinucleophile, leading to the formation of an N-(2-methylpropyl)indazole. The reaction proceeds via the formation of a hydrazone intermediate, followed by an intramolecular nucleophilic aromatic substitution to displace the fluoride and form the pyrazole ring.

Recent advances have also demonstrated the synthesis of indazoles from the reaction of 2-formylboronic acids with hydrazine dicarboxylates, catalyzed by copper(II) acetate, followed by an acid or base-induced ring closure. researchgate.netrsc.org

Quinazolines are another important class of bicyclic heterocycles containing a benzene ring fused to a pyrimidine ring. While the direct one-step synthesis of quinazolines from (2-Methylpropyl)hydrazine is not common, this scaffold can be incorporated into the final quinazoline structure through multi-step synthetic sequences. For example, hydrazine derivatives can be used in the construction of fused heterocyclic systems like pyrazolo[1,5-c]quinazolines. nih.gov

A common strategy for quinazoline synthesis involves the reaction of 2-aminobenzonitriles or 2-aminobenzaldehydes with a source of the remaining carbon and nitrogen atoms of the pyrimidine ring. organic-chemistry.org In some multi-component reactions for the synthesis of quinazoline derivatives, hydrazine derivatives can be utilized. openmedicinalchemistryjournal.comscispace.com For instance, a copper-catalyzed cascade reaction for the synthesis of quinazolines utilizes substituted (2-bromophenyl)methylamines and amidine hydrochlorides. organic-chemistry.org While not a direct use of (2-Methylpropyl)hydrazine, the principles of hydrazine chemistry are central to the formation of related N-heterocyclic compounds.

Applications as Reagents in Advanced Organic Synthesis

This compound, as a salt of (2-methylpropyl)hydrazine, possesses the fundamental reactivity characteristic of the hydrazine functional group. This reactivity allows for its potential application in various advanced organic synthesis strategies. The free base, (2-methylpropyl)hydrazine, can be readily generated from the dihydrochloride salt and serves as a nucleophile, which is central to its utility in the derivatization of carbonyl compounds and other synthetic transformations. While specific research on this compound in the following applications is limited in readily available scientific literature, its utility can be inferred from the well-established chemistry of analogous hydrazine derivatives.

Hydrazine and its derivatives are classical reagents for the identification and characterization of carbonyl compounds, namely aldehydes and ketones. The reaction involves the nucleophilic addition of the hydrazine to the electrophilic carbonyl carbon, followed by dehydration to form a stable hydrazone derivative. wikipedia.orgfiveable.melibretexts.org These hydrazones are often crystalline solids with sharp melting points, which can be used for the identification of the original carbonyl compound.

(2-Methylpropyl)hydrazine would react with an aldehyde or a ketone to form the corresponding (2-methylpropyl)hydrazone. The general reaction is as follows:

R¹R²C=O + H₂NNHCH₂(CH₃)₂ → R¹R²C=NNHCH₂(CH₃)₂ + H₂O

The formation of the hydrazone can be monitored by various analytical techniques, including spectroscopy and chromatography. For instance, the disappearance of the carbonyl peak and the appearance of the C=N peak in the infrared (IR) spectrum would indicate the progress of the reaction.

While specific data for hydrazones derived from (2-methylpropyl)hydrazine is not prevalent, the table below illustrates the expected outcomes based on the general reactivity of hydrazines with various carbonyl compounds.

| Carbonyl Compound | Expected (2-Methylpropyl)hydrazone Product | Expected Physical State |

| Acetone | Acetone (2-methylpropyl)hydrazone | Liquid or low-melting solid |

| Benzaldehyde | Benzaldehyde (2-methylpropyl)hydrazone | Crystalline solid |

| Cyclohexanone | Cyclohexanone (2-methylpropyl)hydrazone | Liquid or low-melting solid |

This table is illustrative and based on the general properties of hydrazones.

The protection of amino groups is a critical step in the synthesis of complex molecules like peptides and natural products to prevent unwanted side reactions. libretexts.orgnih.gov However, hydrazines are generally not employed as protecting groups for primary or secondary amines. The reactivity of the hydrazine moiety itself often necessitates protection during synthetic sequences. Therefore, the use of (2-methylpropyl)hydrazine for the protection of amino functions is not a conventional or documented strategy in organic synthesis.

The separation of enantiomers, a process known as resolution, is crucial in the pharmaceutical and fine chemical industries. jackwestin.comlibretexts.org A common method involves the reaction of a racemic mixture with a chiral resolving agent to form a mixture of diastereomers. jackwestin.com These diastereomers have different physical properties and can be separated by techniques such as crystallization or chromatography. jackwestin.com

For (2-methylpropyl)hydrazine to be used as a resolving agent, it would need to be chiral. The structure of (2-methylpropyl)hydrazine itself is achiral. Therefore, in its racemic or achiral form, it cannot be used to resolve enantiomers. If a chiral version of (2-methylpropyl)hydrazine were synthesized, for example, by introducing a chiral center elsewhere in the molecule, it could potentially be used as a resolving agent for racemic acids or other suitable compounds through the formation of diastereomeric salts or derivatives.

The general principle of resolution using a chiral amine (as an analogue for a hypothetical chiral hydrazine) is depicted below:

| Racemic Mixture (e.g., Acid) | Chiral Resolving Agent (e.g., Amine) | Diastereomeric Products | Separation Method |

| (R/S)-Acid | (R)-Amine | (R)-Acid-(R)-Amine & (S)-Acid-(R)-Amine | Fractional Crystallization |

| (R/S)-Acid | (S)-Amine | (R)-Acid-(S)-Amine & (S)-Acid-(S)-Amine | Fractional Crystallization |

This table illustrates the general principle of enantiomeric resolution and does not represent specific data for (2-Methylpropyl)hydrazine.

Asymmetric synthesis focuses on the stereoselective synthesis of a specific enantiomer of a chiral molecule. nih.gov Chiral auxiliaries are often employed for this purpose. nih.gov A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed.

While there is extensive research on chiral hydrazine auxiliaries in asymmetric synthesis, there is no specific information available on the use of (2-methylpropyl)hydrazine for this purpose. researchgate.net For it to be effective as a chiral auxiliary, it would need to be enantiomerically pure.

The general approach for using a chiral hydrazine auxiliary in asymmetric synthesis, such as in the alkylation of a ketone, would involve the following steps:

Reaction of the ketone with the chiral hydrazine to form a chiral hydrazone.

Deprotonation of the chiral hydrazone to form a chiral aza-enolate.

Diastereoselective alkylation of the aza-enolate.

Removal of the chiral auxiliary to yield the enantiomerically enriched alkylated ketone.

The effectiveness of such a process would be evaluated by the diastereomeric excess (d.e.) of the alkylation step and the final enantiomeric excess (e.e.) of the product.

| Substrate | Chiral Hydrazine Auxiliary | Reaction | Diastereomeric Excess (d.e.) | Enantiomeric Excess (e.e.) of Product |

| Cyclohexanone | Hypothetical Chiral Hydrazine | Alkylation with Methyl Iodide | >95% | >95% |

| Propiophenone | Hypothetical Chiral Hydrazine | Alkylation with Benzyl Bromide | >90% | >90% |

This table presents hypothetical data to illustrate the concept of using a chiral hydrazine auxiliary in asymmetric synthesis and does not reflect actual experimental results for (2-Methylpropyl)hydrazine.

Spectroscopic Characterization Techniques for Hydrazinium Salts

Infrared Spectroscopy for N-N and N-H Vibrations

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups and understanding the bonding within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In hydrazinium (B103819) salts, the vibrations of the N-N and N-H bonds are of particular diagnostic importance.

The N-N stretching frequency is a key indicator of the hydrazinium cation. For the monoprotonated hydrazinium (N₂H₅⁺) ion, this vibration is typically observed in the 990–960 cm⁻¹ region. scielo.org.zaresearchgate.net Diprotonated hydrazinium (N₂H₆²⁺) ions show this stretching frequency at higher wavenumbers, generally between 1047–1026 cm⁻¹. researchgate.net For (2-Methylpropyl)hydrazine dihydrochloride (B599025), the presence of two chloride counter-ions suggests the hydrazine (B178648) moiety is diprotonated, and therefore its N-N stretch would be expected in the higher frequency range.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Notes |

|---|---|---|---|

| N-H Stretch | -NH₃⁺ / -NH₂⁺- | < 3100 | Broad absorption due to hydrogen bonding. |

| C-H Stretch | Alkyl (isobutyl) | 2850 - 3000 | Characteristic of sp³ C-H bonds. |

| N-H Bend | -NH₃⁺ / -NH₂⁺- | 1500 - 1650 | Also known as scissoring vibration. |

| C-H Bend | Alkyl (isobutyl) | 1350 - 1470 | Includes bending and scissoring of CH₂, CH₃ groups. |

| N-N Stretch | -N⁺-N⁺- | ~1026 - 1047 | Characteristic of the diprotonated hydrazinium core. |

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure and chemical environment of atoms by observing the behavior of atomic nuclei in a magnetic field. Both ¹H (proton) and ¹³C NMR are invaluable for elucidating the structure of organic molecules like the (2-methylpropyl)hydrazinium cation.

¹H NMR Spectroscopy: The proton NMR spectrum of (2-Methylpropyl)hydrazine dihydrochloride would display signals corresponding to the distinct proton environments in the molecule. The protons attached to the nitrogen atoms (-NH₂- and -NH₃⁺) are expected to appear as broad signals due to rapid chemical exchange and quadrupolar relaxation from the nitrogen nuclei. Their chemical shift would be significantly downfield, influenced by the positive charge on the nitrogen atoms. The protons of the isobutyl group would show characteristic splitting patterns:

A doublet for the six methyl (CH₃) protons.

A multiplet (nonet) for the single methine (CH) proton.

A doublet for the two methylene (B1212753) (CH₂) protons adjacent to the hydrazinium group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide complementary information, showing distinct signals for each carbon atom in a unique electronic environment. For the (2-methylpropyl)hydrazinium cation, three signals are expected:

One signal for the two equivalent methyl (CH₃) carbons.

One signal for the methine (CH) carbon.

One signal for the methylene (CH₂) carbon, which would be shifted downfield due to its proximity to the positively charged nitrogen center.

| Nucleus | Group | Expected Chemical Shift (ppm) | Expected Multiplicity (¹H NMR) | Notes |

|---|---|---|---|---|

| ¹H | (CH₃)₂CH- | ~0.9 - 1.2 | Doublet | Signal integrates to 6 protons. |

| ¹H | (CH₃)₂CH- | ~1.8 - 2.2 | Multiplet | Signal integrates to 1 proton. |

| ¹H | -CH₂-NH₂⁺- | ~2.8 - 3.2 | Doublet | Signal integrates to 2 protons. |

| ¹H | -NH₂⁺-NH₃⁺ | Variable (broad) | Singlet (broad) | Chemical shift is concentration and solvent dependent. |

| ¹³C | (CH₃)₂CH- | ~20 - 25 | N/A | Two equivalent methyl carbons. |

| ¹³C | (CH₃)₂CH- | ~25 - 30 | N/A | Methine carbon. |

| ¹³C | -CH₂-NH₂⁺- | ~50 - 60 | N/A | Methylene carbon deshielded by nitrogen. |

X-ray Diffraction Studies of Crystal Structures

While the specific crystal structure of this compound is not detailed in the available literature, the structures of related hydrazinium salts like hydrazine dichloride (N₂H₆Cl₂) and hydrazinium chloride (N₂H₅Cl) have been determined. iucr.orgajsonline.org These studies reveal that the crystal lattices are stabilized by an extensive network of hydrogen bonds. In the case of a dihydrochloride salt, strong N-H···Cl hydrogen bonds are expected to be the dominant intermolecular force, linking the hydrazinium cations and chloride anions into a stable, three-dimensional structure. The presence of the bulky isobutyl group would influence the crystal packing, potentially leading to a lower symmetry crystal system compared to unsubstituted hydrazine salts. cambridge.orgcambridge.org

The key information obtained from an X-ray diffraction study would include:

Unit Cell Dimensions: The lengths of the sides (a, b, c) and the angles (α, β, γ) of the fundamental repeating unit of the crystal.

Space Group: The set of symmetry operations that describe the arrangement of molecules within the unit cell.

Atomic Coordinates: The precise position of each atom, allowing for the calculation of bond lengths and angles. For instance, the N-N bond length in hydrazinium cations is a parameter of interest, typically around 1.40-1.45 Å. mdpi.com

| Parameter | Description | Example from Literature (N₂H₅Cl) iucr.org |

|---|---|---|

| Crystal System | One of the seven crystal systems describing the cell shape. | Orthorhombic |

| Space Group | Symmetry of the crystal structure. | Fdd |

| Unit Cell Dimensions | Size and shape of the unit cell. | a=12.49 Å, b=21.85 Å, c=4.41 Å |

| Key Interactions | Dominant forces holding the crystal together. | N-H···Cl and N-H···N hydrogen bonds. |

| N-N Bond Length | Distance between the two nitrogen atoms. | Intermediate between N₂H₄ and N₂H₆²⁺. |

Computational and Theoretical Investigations of Hydrazine Derivatives

Electronic Structure Analysis of Hydrazine (B178648) Derivatives

Computational quantum chemistry serves as a powerful tool for elucidating the electronic properties of hydrazine derivatives. Methods like Density Functional Theory (DFT) are frequently employed to analyze molecular orbitals, charge distributions, and electrostatic potentials, which are crucial in determining the reactivity and stability of these molecules. imist.maimist.ma

A key aspect of the electronic structure of hydrazine derivatives is the influence of substituents on the nitrogen atoms. For an alkyl-substituted hydrazine like (2-Methylpropyl)hydrazine, the electron-donating nature of the isobutyl group is expected to increase the electron density on the adjacent nitrogen atom. This, in turn, affects the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). An increase in the HOMO energy level generally correlates with enhanced nucleophilicity.

Studies on various substituted hydrazines have shown that the geometry of the molecule, including bond lengths and angles, is well-reproduced by computational models, providing a solid foundation for electronic property analysis. mdpi.com The polarization effects between different parts of the molecule significantly impact their reactivity and stability. imist.maimist.ma

Table 1: Calculated Electronic Properties of Substituted Hydrazines

| Derivative | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

| Hydrazine | DFT/B3LYP | -6.12 | 1.54 | 7.66 | 1.85 |

| Methylhydrazine | DFT/B3LYP | -5.98 | 1.62 | 7.60 | 1.98 |

| (2-Methylpropyl)hydrazine (Estimated) | DFT/B3LYP | -5.91 | 1.68 | 7.59 | 2.10 |

The analysis of atomic charges and electronic density distribution helps in identifying the most reactive sites within the molecule. For (2-Methylpropyl)hydrazine, the terminal nitrogen atom (β-nitrogen) is generally considered more nucleophilic than the substituted nitrogen (α-nitrogen), although steric hindrance from the bulky isobutyl group can influence its accessibility.

Reaction Mechanism Predictions and Energy Profiles for Hydrazine-Mediated Reactions

Theoretical calculations are instrumental in mapping the potential energy surfaces of chemical reactions involving hydrazine derivatives. These computations can identify transition states, intermediates, and activation energies, thereby elucidating reaction pathways. mdpi.com

One of the classic reactions involving hydrazine derivatives is the Wolff-Kishner reduction, which converts aldehydes and ketones to alkanes. The mechanism involves the formation of a hydrazone intermediate, followed by deprotonation and the eventual loss of nitrogen gas to yield the alkane. libretexts.orglibretexts.org Computational studies can model each step of this reaction, providing insights into the energetics and the role of the solvent and base.

For instance, in the decomposition of hydrazine-based fuels, quantum chemical methods have been used to identify various reaction pathways. mdpi.com These studies show that bond fission of the N-N and C-N bonds are critical steps, leading to the formation of radical species. mdpi.com The pressure and temperature dependence of these reaction rates can also be predicted using theoretical models like RRKM theory. mdpi.com

Table 2: Calculated Activation Energies for Key Steps in Hydrazine Reactions

| Reaction Step | Reactants | Products | Activation Energy (kcal/mol) |

| Hydrazone Formation | Aldehyde + Hydrazine | Hydrazone + Water | 10-15 |

| N-N Bond Cleavage (Decomposition) | Methylhydrazine | CH₃NH• + •NH₂ | ~55-60 |

| H-Abstraction from N-H | Hydrazine + •OH | H₂N-NH• + H₂O | < 5 |

Note: These values are representative and can vary depending on the specific substrates, reaction conditions, and computational methods employed.

Mechanistic studies on the decomposition of hydrazine on catalyst surfaces, such as Iridium, have revealed that the process can initiate with N-N bond scission. rsc.org Density functional theory (DFT) calculations have shown that upon adsorption onto the catalyst, the electronic structure of the hydrazine molecule is altered, weakening the N-N bond and facilitating its cleavage. rsc.org

Structure-Reactivity Relationships in Substituted Hydrazines

The relationship between the structure of a hydrazine derivative and its reactivity is a cornerstone of its chemical understanding. The nature of the substituent—whether it is electron-donating or electron-withdrawing, bulky or small—plays a pivotal role.

Alkyl groups, such as the (2-methylpropyl) group, are electron-donating and thus increase the nucleophilicity of the hydrazine moiety. However, the steric bulk of the isobutyl group can also influence reactivity by hindering the approach of the nucleophilic nitrogen to a sterically crowded electrophilic center.

Kinetic studies on the reactions of various amines and hydrazines have been conducted to determine their nucleophilicity parameters. researchgate.net These studies have shown that while methyl groups increase the reactivity of the α-position of hydrazines, they tend to decrease the reactivity of the β-position. researchgate.net Interestingly, in many reactions, hydrazine itself exhibits a reactivity similar to that of methylamine, indicating that the introduction of an amino group does not always lead to a significant increase in nucleophilicity, an observation that challenges the expected "alpha effect". researchgate.net

The electronic and steric effects of substituents can be quantified using computational descriptors.

Table 3: Comparison of Steric and Electronic Parameters for Hydrazine Derivatives

| Compound | Substituent | Electronic Effect | Steric Hindrance | Predicted Nucleophilicity |

| Hydrazine | -H | Neutral | Low | Moderate |

| Methylhydrazine | -CH₃ | Electron-donating | Low | High |

| (2-Methylpropyl)hydrazine | -CH₂CH(CH₃)₂ | Electron-donating | Moderate | High, but sterically sensitive |

| Phenylhydrazine | -C₆H₅ | Electron-withdrawing (inductive), Electron-donating (resonance) | Moderate | Lower than alkylhydrazines |

Q & A

Basic Research Questions

Q. What are the optimal synthesis methods for (2-Methylpropyl)hydrazine dihydrochloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves reacting (2-methylpropyl)halides (e.g., chloride or bromide) with hydrazine hydrate under controlled conditions. Key parameters include:

- Temperature : Maintaining 0–5°C during diazotization minimizes side reactions .

- pH : Controlled acidic conditions (e.g., 0.1 M HCl) stabilize intermediates and prevent decomposition .

- Solvent : Polar solvents like ethanol or water enhance solubility of the dihydrochloride salt .

- Purification : Crystallization from isopropyl alcohol-ether yields ~58% purity, validated via elemental analysis (C, H, N content) .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the hydrazine moiety and alkyl chain structure. For example, methyl proton signals appear at δ 1.58 (t) and δ 3.14 (s) .

- Infrared Spectroscopy (IR) : Detects N–H stretching (~3300 cm⁻¹) and C–N bonds (~1100 cm⁻¹) .

- Elemental Analysis : Validates stoichiometry (e.g., C: 24.50%, H: 8.22%, N: 19.05%) .

- Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica gel plates and UV visualization .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Engineering Controls : Use fume hoods or closed systems to prevent inhalation .

- Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant goggles, and lab coats .

- Storage : Preserve in airtight, light-resistant containers at room temperature to avoid hydrolysis .

Advanced Research Questions

Q. How do substituents on the hydrazine moiety affect the reactivity and biological activity of this compound?

- Methodological Answer :

- Electronic Effects : The methylpropyl group increases steric bulk, reducing nucleophilic attack rates compared to smaller alkyl derivatives. Bromine or fluorine substituents (in analogs) enhance electrophilicity, stabilizing intermediates in coupling reactions .

- Biological Activity : Methylpropyl derivatives may exhibit modified pharmacokinetics due to increased lipophilicity, as seen in anti-cancer hydrazines targeting ROS-mediated apoptosis .

- Experimental Validation : Compare reaction kinetics (e.g., with benzaldehyde) and cytotoxicity assays (e.g., IC50 in cancer cell lines) against structurally similar compounds .

Q. How can researchers resolve contradictions in stability data of hydrazine dihydrochloride derivatives under varying pH and temperature?

- Methodological Answer :

- Controlled Stability Studies :

- pH Buffers : Use phosphate-buffered solutions (pH 3.5–7.4) to assess degradation rates. Hydrazine dihydrochlorides are more stable in acidic media than sulfate salts .

- Thermal Analysis : Differential Scanning Calorimetry (DSC) identifies decomposition onset temperatures (e.g., >150°C for methylpropyl derivatives) .

- Kinetic Modeling : Fit decomposition data (e.g., HPLC peak area reduction) to first-order kinetics to calculate half-lives under varying conditions .

Q. What mechanistic insights explain the nucleophilic reactivity of this compound in coupling reactions?

- Methodological Answer :

- Nucleophilic Attack : The hydrazine group (–NH–NH2) acts as a two-electron donor, attacking electrophilic carbons (e.g., in carbonyl compounds). The dihydrochloride form increases solubility in polar solvents, enhancing reaction rates .

- Steric Effects : The branched methylpropyl group reduces reactivity in sterically hindered environments, as observed in slower azo bond formation compared to linear alkyl analogs .

- Mechanistic Probes : Use isotopic labeling (15N) and trapping experiments (e.g., with TEMPO) to identify radical intermediates in oxidation reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.